Foreword: Navigating Data Scarcity with Chemical Expertise
Foreword: Navigating Data Scarcity with Chemical Expertise
An In-Depth Technical Guide to the Chemical Properties of 2',4'-Difluoro-6'-methylacetophenone
In the landscape of chemical research, while many reagents are well-documented, specific isomers like 2',4'-Difluoro-6'-methylacetophenone remain sparsely characterized in public literature. This guide is crafted for the discerning researcher and drug development professional who requires a deep, functional understanding of this molecule. Where direct experimental data is unavailable, we will apply established principles of physical organic chemistry to predict its properties and reactivity. This document synthesizes information from its close structural analogue, 2',4'-Difluoroacetophenone, and foundational chemical theories to provide a robust and practical technical overview.
Core Molecular Profile and Physicochemical Properties
2',4'-Difluoro-6'-methylacetophenone is an aromatic ketone featuring a strategic arrangement of electron-withdrawing fluorine atoms and an electron-donating methyl group. This substitution pattern creates a unique electronic environment that influences its reactivity, making it a potentially valuable, yet underutilized, building block in medicinal chemistry and materials science.
The presence of fluorine can enhance metabolic stability and binding affinity in drug candidates, while the methyl group provides a point for steric differentiation and can influence electronic properties.[1]
Predicted Properties of 2',4'-Difluoro-6'-methylacetophenone
Given the lack of specific experimental data, the following properties are predicted based on its structure and comparison to analogues.
| Property | Predicted Value / Description | Rationale |
| IUPAC Name | 1-(2,4-Difluoro-6-methylphenyl)ethan-1-one | Standard nomenclature rules. |
| Molecular Formula | C₉H₈F₂O | Derived from structure. |
| Molecular Weight | 170.16 g/mol | Calculated from atomic weights. |
| Appearance | Colorless to light yellow liquid | Typical for acetophenone derivatives.[2] |
| Boiling Point | > 80-81 °C / 25 mmHg | Expected to be slightly higher than its non-methylated analogue due to increased molecular weight. |
Reference Properties of 2',4'-Difluoroacetophenone (CAS: 364-83-0)
For a baseline comparison, the experimentally determined properties of the well-documented parent compound, 2',4'-Difluoroacetophenone, are provided below.[2][3][4]
| Property | Value | Source(s) |
| CAS Number | 364-83-0 | [3][4] |
| Molecular Weight | 156.13 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 80-81 °C / 25 mmHg (lit.) | [3][5] |
| Density | 1.234 g/mL at 25 °C (lit.) | [3][5] |
| Refractive Index | n20/D 1.488 (lit.) | [3][5] |
| Flash Point | 66 °C (150.8 °F) - closed cup | [3] |
Synthesis Pathway: Friedel-Crafts Acylation
The most direct and logical route to synthesize 2',4'-Difluoro-6'-methylacetophenone is via the Friedel-Crafts acylation of 3,5-difluorotoluene.[6][7] This classic electrophilic aromatic substitution reaction utilizes a strong Lewis acid, typically aluminum chloride (AlCl₃), to generate a potent acylium ion electrophile from an acylating agent like acetyl chloride or acetic anhydride.
The workflow below outlines the key steps for this synthesis.
Caption: Synthesis workflow for 2',4'-Difluoro-6'-methylacetophenone.
Detailed Experimental Protocol: Friedel-Crafts Acylation
-
Preparation: Under an inert atmosphere (e.g., nitrogen), suspend aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous dichloromethane (DCM) in a flask equipped with a dropping funnel and a magnetic stirrer.
-
Cooling: Cool the suspension to 0-5 °C using an ice-water bath.
-
Reagent Addition: In the dropping funnel, add a solution of 3,5-difluorotoluene (1.0 eq.) and acetyl chloride (1.1 eq.) in anhydrous DCM.[8]
-
Reaction: Add the reagent solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature remains below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, a saturated solution of sodium bicarbonate (NaHCO₃), and finally with saturated brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure 2',4'-Difluoro-6'-methylacetophenone.
Predicted Spectroscopic Signature
The interpretation of NMR spectra is crucial for structure verification. The following are predictions for the key spectroscopic features of 2',4'-Difluoro-6'-methylacetophenone, based on established substituent effects on chemical shifts.[9][10][11]
-
¹H NMR:
-
Aromatic Protons: Two signals are expected in the aromatic region (~6.8-7.5 ppm). The proton at the 3'-position would likely appear as a triplet due to coupling with the two adjacent fluorine atoms (⁴JHF). The proton at the 5'-position would appear as a doublet of doublets, coupling to the adjacent fluorine (³JHF) and the meta-proton (⁴JHH).
-
Acetyl Methyl Protons (-COCH₃): A sharp singlet is expected around 2.6 ppm.
-
Aryl Methyl Protons (-CH₃): A sharp singlet is expected around 2.3-2.4 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected in the range of 195-200 ppm.
-
Aromatic Carbons: Six distinct signals are expected. The carbons directly bonded to fluorine (C2' and C4') will show large C-F coupling constants and appear significantly downfield. The methyl- and acetyl-substituted carbons (C6' and C1') will also be downfield. The remaining C-H carbons (C3' and C5') will be further upfield.
-
Methyl Carbons: The acetyl methyl carbon (~26-30 ppm) and the aryl methyl carbon (~20-22 ppm) will appear as distinct signals in the aliphatic region.
-
-
IR Spectroscopy:
-
C=O Stretch: A strong, sharp absorption band characteristic of an aryl ketone is expected around 1680-1700 cm⁻¹.
-
C-F Stretch: Strong absorption bands are expected in the 1100-1300 cm⁻¹ region.
-
Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals will appear just below 3000 cm⁻¹.
-
Reactivity Analysis
The chemical behavior of 2',4'-Difluoro-6'-methylacetophenone is governed by the interplay of its functional groups.
Aromatic Ring Reactivity: Electrophilic Aromatic Substitution (EAS)
The directing effects of the substituents on the aromatic ring are complex and crucial for planning subsequent synthetic steps.
-
Acetyl Group (-COCH₃): Strongly deactivating and a meta-director.
-
Fluorine Atoms (-F): Deactivating due to induction but ortho, para-directing due to resonance.
-
Methyl Group (-CH₃): Activating and ortho, para-directing.
The combined influence of these groups leads to a specific reactivity map for electrophilic attack.
Caption: Predicted regioselectivity for electrophilic aromatic substitution.
Ketone Moiety Reactivity: A Gateway to Bioactive Scaffolds
The acetyl group serves as a versatile synthetic handle. One of its most powerful applications is in the Claisen-Schmidt condensation to form chalcones, which are precursors to a wide range of flavonoids and are known for their diverse pharmacological activities.[2][5]
Caption: Workflow for the synthesis of chalcones.
This reaction demonstrates the utility of 2',4'-Difluoro-6'-methylacetophenone as a key intermediate. The resulting α,β-unsaturated ketone system in the chalcone product is a Michael acceptor and can participate in a variety of further transformations, making it a cornerstone for library synthesis in drug discovery programs.
Safety and Handling
-
Hazard Classifications:
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2)
-
Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)
-
-
Signal Word: Warning
-
Hazard Statements (H-codes):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures (P-codes):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store at cool temperatures (0-8 °C recommended) to maintain long-term stability.[2]
Conclusion
2',4'-Difluoro-6'-methylacetophenone represents a molecule of significant synthetic potential. Although direct experimental data is limited, a thorough analysis based on established chemical principles allows for a confident prediction of its properties and reactivity. Its synthesis is accessible through standard Friedel-Crafts methodology, and its unique electronic and steric profile makes it an attractive intermediate for creating novel molecular architectures. This guide provides the foundational knowledge for researchers and scientists to confidently incorporate this versatile building block into their synthetic programs, particularly in the pursuit of new therapeutic agents and advanced materials.
References
- Boykin, D. W., & Baumstark, A. L. (1981). ¹⁷O NMR Studies of Substituent and Hydrogen-Bonding Effects in Substituted Acetophenones and Benzaldehydes. J. Am. Chem. Soc., 103(5), 1128–1136.
- Scott, K. N. (1972). ¹³C NMR Spectra of Substituted Acetophenones. Journal of the American Chemical Society, 94(24), 8564–8568.
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ChemBK. (2024). 3,5-Difluoro Toluene. Available at: [Link]
- Lauterbur, P. C. (1965). ¹³C N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 43(12), 3467–3474.
- Tsadjout, A., et al. (2007). ¹³C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Magnetic Resonance in Chemistry, 45(11), 955-959.
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ChemBK. (2024). 1,3-difluoro-5-methylbenzene. Available at: [Link]
- Pizzo, C. J., & Tantillo, D. J. (2021). Kinetic Investigations of Acid-Catalyzed Enolization of Acetophenones by ¹H NMR: Analyzing the Effect of Substituents on the Rate of Deuterium Exchange.
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Mitrasinovic, P. M. (2022). 3,5-Difluorotoluene. Available at: [Link]
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PubChem. 2,4-Difluoroacetophenone. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. CN102531870A - Preparation method of 2,4-difluoroacetophenone.
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Wikipedia. Friedel–Crafts reaction. Available at: [Link]
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Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
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Carpio, H., Crabbé, P., & Fried, J. H. (1973). Synthesis of 2′,2′-difluoro-6,7-dihydro-16-methylenecyclopropa[11][12]progesterone analogues. J. Chem. Soc., Perkin Trans. 1, 227-230.
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WIPO Patentscope. WO/2010/058421 A PROCESS FOR SYNTHESIS OF 2, 4-DICHLORO-5- FLUOROACETOPHENONE (DCFA). Available at: [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
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